molecular formula C23H19N5O4 B2883186 (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide CAS No. 892624-11-2

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide

Cat. No.: B2883186
CAS No.: 892624-11-2
M. Wt: 429.436
InChI Key: DPNJAGHHDBDRRU-VXPUYCOJSA-N
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Description

This compound belongs to a class of isoindole derivatives characterized by a Z-configuration ethylidene bridge, a cyano group, and a cyclopentylamino substituent. The 3-nitrobenzamide moiety at the N-position introduces strong electron-withdrawing properties, which may enhance binding affinity in biological systems. Key features include:

  • Molecular formula: Likely C₂₃H₂₀N₅O₄ (inferred from ).
  • Functional groups: Nitrobenzamide, cyano, cyclopentylamino.
  • Applications: Potential roles in medicinal chemistry, particularly in kinase inhibition or C–H bond functionalization (implied by ’s focus on analogous bioactive compounds).

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c24-13-19(23(30)25-15-7-1-2-8-15)20-17-10-3-4-11-18(17)21(26-20)27-22(29)14-6-5-9-16(12-14)28(31)32/h3-6,9-12,15H,1-2,7-8H2,(H,25,30)(H,26,27,29)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNJAGHHDBDRRU-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Isoindole core : Contributes to its biological activity.
  • Nitro group : Known for its role in various pharmacological effects.
  • Cyano and cyclopentylamine substituents : These groups may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Nitro compounds are often associated with antimicrobial effects due to their ability to induce redox reactions within microbial cells, leading to cell death. This mechanism may also extend to human cells, indicating a dual role as both a pharmacophore and toxicophore .
  • Antineoplastic Properties : Compounds containing nitro groups have been studied for their potential in cancer treatment, showing efficacy against various tumor types through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group facilitates redox reactions that can disrupt cellular processes in both bacteria and human cells .
  • Protein Interaction : The electronic properties of the nitro group enhance interactions with amino acids in proteins, potentially affecting enzyme activities and signaling pathways .
  • Cytotoxicity : The compound may induce cytotoxic effects in cancer cells, leading to programmed cell death (apoptosis) .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
Nitro CompoundsAntimicrobialInduction of redox reactions
Nitrobenzamide DerivativesAntineoplasticApoptosis induction
2-Amino CompoundsAnticonvulsantModulation of neurotransmitter systems

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

A. N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide ()
  • Molecular formula : C₂₃H₂₂N₄O₃.
  • Substituents: 3-Methoxypropylamino (vs. cyclopentylamino), 4-methylbenzamide (vs. 3-nitrobenzamide).
  • Physicochemical properties: XLogP3: 2.3 (moderate lipophilicity). Hydrogen bond donors/acceptors: 2/3. Topological polar surface area (TPSA): 104 Ų.
B. (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide ()
  • Substituents: 3-Methoxypropylamino (similar to ) but retains the 3-nitrobenzamide group.
  • Key difference : Positional isomerism in the benzamide substituent compared to the target compound.
C. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Comparative Data Table

Property/Compound Target Compound (Inferred) Compound Compound
Molecular formula C₂₃H₂₀N₅O₄ C₂₃H₂₂N₄O₃ Likely C₂₂H₂₀N₅O₅
Molecular weight (g/mol) ~438.45 402.4 ~442.43
XLogP3 ~3.1 (estimated) 2.3 ~2.8 (estimated)
Hydrogen bond donors 2 2 2
Hydrogen bond acceptors 7 5 7
Key substituent Cyclopentylamino 3-Methoxypropylamino 3-Methoxypropylamino
Benzamide group 3-Nitro 4-Methyl 3-Nitro
TPSA (Ų) ~125 (estimated) 104 ~125 (estimated)

Research Findings and Implications

Physicochemical and Pharmacokinetic Insights

  • Hydrogen bonding : The 3-nitro group increases hydrogen bond acceptor count (7 vs. 5 in ), favoring target engagement in polar active sites (e.g., kinase ATP-binding pockets) .

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